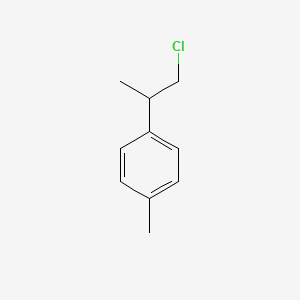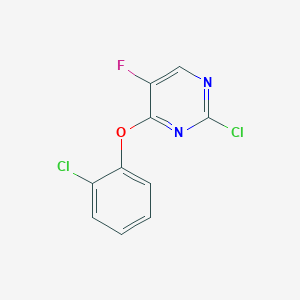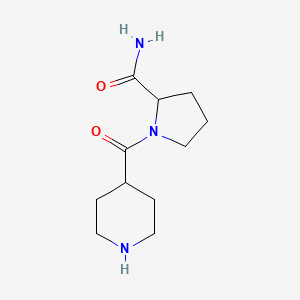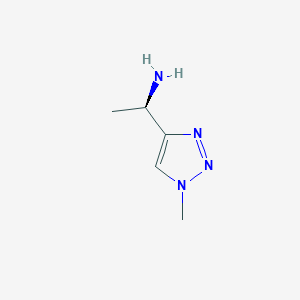
8-Methoxy-5-methylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-5-methylquinolin-3-amine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinoline ring substituted with a methoxy group at the 8th position, a methyl group at the 5th position, and an amino group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-methylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 8-methoxyquinoline with methylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Another approach involves the use of N-propargyl aniline derivatives employing tin and indium chlorides as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-5-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to corresponding quinoline derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
8-Methoxy-5-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It has potential therapeutic applications in the treatment of malaria and other parasitic infections.
Industry: The compound is used in the development of dyes, pH indicators, and other organic compounds.
Mécanisme D'action
The mechanism of action of 8-Methoxy-5-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of parasites by interfering with their ability to break down and digest hemoglobin . This action is similar to that of other quinoline derivatives, which are known to target the heme detoxification pathway in parasites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 8-Methoxy-5-methylquinolin-3-amine, known for its antimalarial properties.
8-Hydroxyquinoline: Another quinoline derivative with broad-spectrum antimicrobial activity.
Quinoxalines: Compounds structurally related to quinolines, used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
8-methoxy-5-methylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)11-9(7)5-8(12)6-13-11/h3-6H,12H2,1-2H3 |
Clé InChI |
RZRYMUBGAONYFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=NC2=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
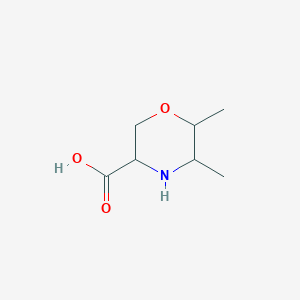

![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
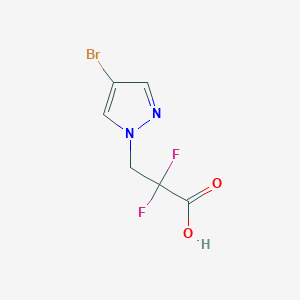
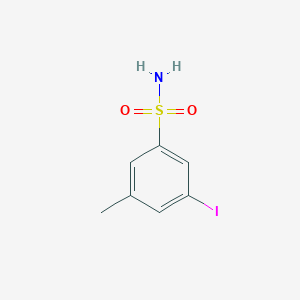
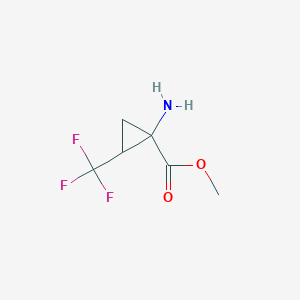
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

